molecular formula C27H25NO4 B2671744 N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-methoxybenzamide CAS No. 923139-59-7

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-methoxybenzamide

Cat. No. B2671744
CAS RN: 923139-59-7
M. Wt: 427.5
InChI Key: ATIKIZCVLPLFOT-UHFFFAOYSA-N
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Description

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-methoxybenzamide is a chemical compound that belongs to the class of chromenone derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

G Protein-Coupled Receptor GPR35 Agonists

The compound has been investigated for its potential as a GPR35 agonist. In the study by Thimm et al. (2013), 6-bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, a closely related compound, was identified as a potent and selective agonist for GPR35. This highlights the relevance of such molecules in studying orphan G protein-coupled receptors, which could have significant implications in pharmacological research and therapeutic development (Thimm, Funke, Meyer, & Müller, 2013).

Organic Synthesis Applications

Reitz and Massey (1990) demonstrated the directed metalation of N-tert-butyl-N-methyl-2-methoxybenzamide, leading to efficient syntheses of complex organic molecules. This study underscores the chemical's utility in organic synthesis, providing a methodological advancement for constructing molecular structures with high precision and efficiency (Reitz & Massey, 1990).

Antidiabetic Potential through PPARα/γ Dual Activation

Jung et al. (2017) investigated the antidiabetic effects of a similar molecule, highlighting its potential through PPARα/γ dual activation. This study provides insight into how such compounds can be used to modulate lipid and glucose metabolism, offering a promising approach for the treatment of type 2 diabetes and related metabolic disorders (Jung et al., 2017).

Antimicrobial Activity

Desai, Rajpara, and Joshi (2013) explored the synthesis and antimicrobial screening of derivatives incorporating the thiazole ring, demonstrating significant antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Desai, Rajpara, & Joshi, 2013).

Biosensing Applications

Karimi-Maleh et al. (2014) developed a high sensitive biosensor based on a nanocomposite modified electrode for the simultaneous determination of glutathione and piroxicam, demonstrating the chemical's utility in enhancing biosensor performance and sensitivity (Karimi-Maleh et al., 2014).

properties

IUPAC Name

N-[2-(4-tert-butylphenyl)-4-oxochromen-7-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO4/c1-27(2,3)18-11-9-17(10-12-18)24-16-22(29)20-14-13-19(15-25(20)32-24)28-26(30)21-7-5-6-8-23(21)31-4/h5-16H,1-4H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATIKIZCVLPLFOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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